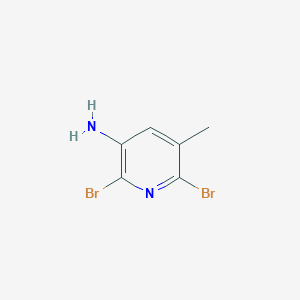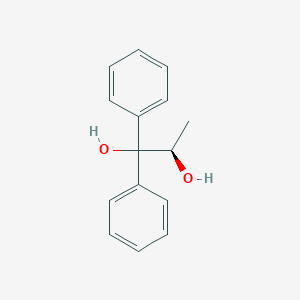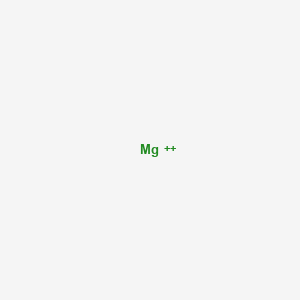
2-(Dimethoxymethyl)furan
Overview
Description
2-(Dimethoxymethyl)furan is an organic compound with the molecular formula C7H10O3. It is a derivative of furan, characterized by the presence of a dimethoxymethyl group attached to the second carbon of the furan ring. This compound is known for its applications in various chemical reactions and its potential use in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethoxymethyl)furan can be synthesized through several methods. One common approach involves the reaction of furfural with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further transformation to yield this compound. The reaction conditions typically include:
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Solvent: Methanol.
Temperature: Moderate temperatures, usually around 50-70°C.
Reaction Time: Several hours, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves:
Feedstock: Furfural and methanol.
Catalyst: Acid catalyst, often immobilized on a solid support.
Reactor Type: Continuous flow reactor.
Temperature and Pressure: Optimized for maximum efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
2-(Dimethoxymethyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)furan involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in:
Enzyme Inhibition: The compound or its metabolites may inhibit specific enzymes, affecting metabolic pathways.
DNA Interaction: Potential binding to DNA, leading to changes in gene expression.
Cell Membrane Disruption: Interaction with cell membranes, affecting their integrity and function.
Comparison with Similar Compounds
2-(Dimethoxymethyl)furan can be compared with other similar compounds, such as:
2-Furaldehyde Dimethyl Acetal: Similar structure but different reactivity and applications.
2-Furancarboxaldehyde Dimethyl Acetal: Another derivative of furan with distinct properties.
Furan, 2-(Dimethoxymethyl)-: A closely related compound with slight variations in chemical behavior.
Properties
IUPAC Name |
2-(dimethoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAKXNQOMNLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473395 | |
| Record name | 2-(dimethoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-62-9 | |
| Record name | 2-(Dimethoxymethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(dimethoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furaldehyde dimethylacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Dimethoxymethyl)furan relate to biofuel production?
A1: this compound (DOF) is a potential biofuel candidate or additive that can be synthesized from fructose. [] This process involves a two-step dehydration/acetalization reaction in the presence of a solid acid catalyst. [] First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in a dimethylsulfoxide (DMSO) solvent. [] Then, methanol is introduced, reacting with 5-HMF to produce DOF. [] This approach offers a promising pathway for converting complex carbohydrates into valuable biofuel components.
Q2: Can this compound be found in natural sources, and what applications might it have?
A3: Yes, this compound has been identified as a constituent of the ethyl acetate extract obtained from Cassia fistula fruit pods. [] This fraction, particularly rich in rhein, displays noteworthy antiquorum sensing properties against Pseudomonas aeruginosa. [] This activity is potentially valuable for developing novel treatments for infections caused by this bacterium, especially given the rising challenge of antibiotic resistance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)








![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)



![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
